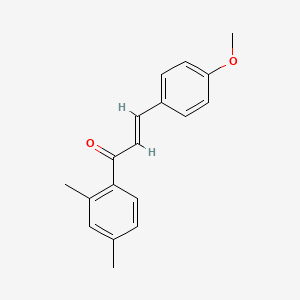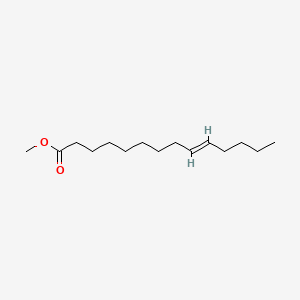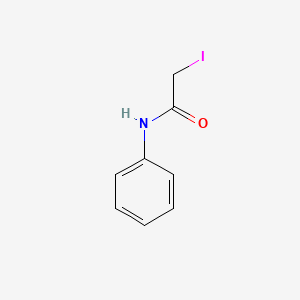
6-(Dimethoxymethyl)pyridine-2-carbaldehyde
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of pyridine-2-carbaldehyde, a related compound, has been studied using various methods including Fourier transform infrared, Fourier transform Raman and UV–visible spectra . Quantum chemical calculations were made at the DFT/B3LYP/6–311+G (d,p) level of theory to determine structure parameters in the ground state .Applications De Recherche Scientifique
Synthesis of Complex Antibiotic Structures
6-(Dimethoxymethyl)pyridine-2-carbaldehyde is utilized in synthesizing complex antibiotic structures. A notable example is its transformation into the central skeleton of macrocyclic antibiotics like GE 2270 A and micrococcin P, which have significant medical applications (Okumura et al., 1998).
Crystal and Molecular Structure Analysis
This compound plays a role in the study of crystal and molecular structures. Research involving dimethylindium-pyridine-2-carbaldehyde oximate, for instance, provides insights into complex molecular interactions, which are crucial for understanding material properties and designing new compounds (Shearer et al., 1980).
Synthesis of Heterocyclic Compounds
This compound is key in synthesizing various heterocyclic compounds. These compounds have broad applications, ranging from pharmaceuticals to materials science. Examples include the synthesis of 6-chloropyridine-3-carbaldehyde and other derivatives, offering a high-yield, high-purity product crucial for industrial applications (Yuan-bin, 2007).
Organometallic Chemistry
In organometallic chemistry, it serves as a fundamental component in forming complexes with metals like indium and ruthenium. These complexes have potential applications in catalysis and materials science (Polm et al., 1986).
Antitumor Activities
Derivatives of this compound, like its thiosemicarbazone derivatives, have been studied for their potential antitumor activities. This is particularly relevant in the development of new chemotherapeutic agents (Hernández et al., 2020).
Fluxionality in Transition Metal Complexes
It is used to investigate the fluxionality in transition metal complexes. Understanding these dynamic processes is vital for the development of advanced materials and catalysts (Creber et al., 2000).
Antioxidant Properties
The compound plays a role in synthesizing pyridinols, which exhibit significant antioxidant properties. These antioxidants are crucial in pharmaceuticals and in the prevention of oxidative stress-related diseases (Wijtmans et al., 2004).
Propriétés
IUPAC Name |
6-(dimethoxymethyl)pyridine-2-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-12-9(13-2)8-5-3-4-7(6-11)10-8/h3-6,9H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNVOJDOSLNRHGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=CC=CC(=N1)C=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


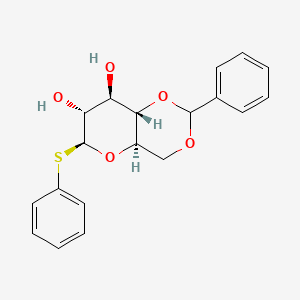
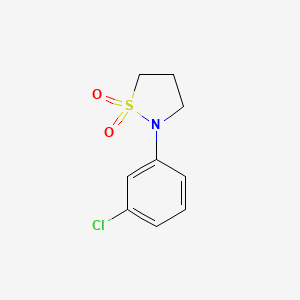
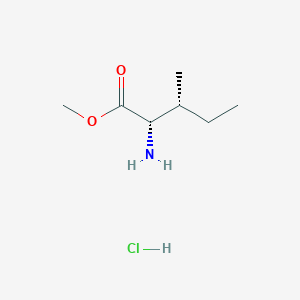
![6-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-B]indole hydrochloride](/img/structure/B3151638.png)

acetic acid](/img/structure/B3151655.png)
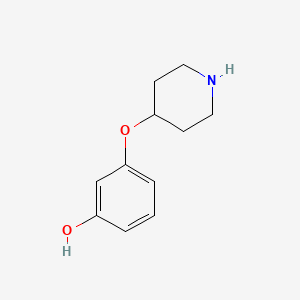
![5-Chloro-2-[4-(tert-pentyl)phenoxy]aniline](/img/structure/B3151671.png)


